7-Methoxyquinolin-3-amine
Overview
Description
7-Methoxyquinolin-3-amine is a nitrogen-containing heterocyclic compound. It contains a total of 24 bonds, including 14 non-H bonds, 11 multiple bonds, 1 rotatable bond, 11 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 primary amine (aromatic), 1 ether (aromatic), and 1 Pyridine .
Synthesis Analysis
The synthesis of quinoline derivatives like 7-Methoxyquinolin-3-amine has been reported in the literature . Various synthesis protocols have been used, including Gould–Jacob, Friedländer, Ptzinger, Skraup, Doebner von Miller, and Conrad Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions are also useful for the construction and functionalization of this compound .Molecular Structure Analysis
The molecular structure of 7-Methoxyquinolin-3-amine includes 24 bonds, 14 non-H bonds, 11 multiple bonds, 1 rotatable bond, 11 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 primary amine (aromatic), 1 ether (aromatic), and 1 Pyridine .Chemical Reactions Analysis
Amines, including 7-Methoxyquinolin-3-amine, act as weak organic bases. They have a lone electron pair on their nitrogen atoms and can accept a proton from water to form substituted ammonium ions .Physical And Chemical Properties Analysis
7-Methoxyquinolin-3-amine has a molecular weight of 174.2 g/mol. It has 13 heavy atoms, 10 aromatic heavy atoms, 1 rotatable bond, 2 H-bond acceptors, and 1 H-bond donor . Its Log Po/w (iLOGP) is 1.62, indicating its lipophilicity .Scientific Research Applications
Antiproliferative and Anticancer Activity
Studies have demonstrated that derivatives of 7-Methoxyquinolin-3-amine exhibit significant antiproliferative activity against various cancer cell lines. For instance, compounds with sulfide and sulfone groups linked to a 7-Methoxyquinolin-3-amine structure showed substantial antiproliferative activity, indicating their potential as anticancer agents. These compounds have also displayed microtubule destabilizing potency, similar to well-known anticancer agents, suggesting their utility in cancer therapy by targeting cell division mechanisms (Lee et al., 2011). Additionally, novel functionalized derivatives including ferrocene-containing molecules have shown promising in vitro antitumor activity against various human cancer cell lines, highlighting the versatility of 7-Methoxyquinolin-3-amine derivatives in anticancer drug design (Károlyi et al., 2012).
Neurobiological Applications
In neurobiology, certain derivatives of 7-Methoxyquinolin-3-amine have been found to influence behavior and neurotransmitter levels in animal models, indicating their potential application in studying neurological disorders and developing therapeutics. For example, a study found that a derivative exerted an antidepressant-like effect in mice, suggesting its potential use in treating depression (Dhir et al., 2011). This compound's action involved modulating levels of norepinephrine, serotonin, and dopamine, crucial neurotransmitters in depression pathology.
Development of Antimicrobial Agents
Some new quinoline derivatives carrying the 1,2,3-triazole moiety have exhibited moderate to very good antibacterial and antifungal activities, comparable to first-line drugs. This indicates the potential of 7-Methoxyquinolin-3-amine derivatives in developing new antimicrobial agents to combat resistant strains of bacteria and fungi (Thomas et al., 2010).
Mechanism of Action
While specific information on the mechanism of action of 7-Methoxyquinolin-3-amine was not found, quinoline-based compounds have been studied for their biological and pharmaceutical activities . For example, bedaquiline, a diarylquinoline antimycobacterial drug, inhibits mycobacterial ATP synthase .
Safety and Hazards
Future Directions
Quinoline and its derivatives have versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in medicinal chemistry, with many substituted quinolines used as drugs with a wide range of bioactivities . Therefore, the development of new methods for the preparation of such fused heterocycles as quinolines and their derivatives represents an urgent challenge .
properties
IUPAC Name |
7-methoxyquinolin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-13-9-3-2-7-4-8(11)6-12-10(7)5-9/h2-6H,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKLSFALZGDMVDE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=NC=C(C=C2C=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60398096 | |
Record name | 7-methoxyquinolin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60398096 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Methoxyquinolin-3-amine | |
CAS RN |
87199-83-5 | |
Record name | 7-methoxyquinolin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60398096 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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